molecular formula C9H8ClNO3 B1359172 1-(2-Chloro-5-nitrophenyl)acetone CAS No. 320576-24-7

1-(2-Chloro-5-nitrophenyl)acetone

Cat. No.: B1359172
CAS No.: 320576-24-7
M. Wt: 213.62 g/mol
InChI Key: AMDVRMUSPZTKEV-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-nitrophenyl)acetone is an organic compound characterized by the presence of a chloro group and a nitro group attached to a phenyl ring, with an acetone moiety

Scientific Research Applications

1-(2-Chloro-5-nitrophenyl)acetone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Target of Action

The primary target of 1-(2-Chloro-5-nitrophenyl)acetone (1CNP) is the production of recombinant viruses, which are used as research tools in molecular biology . This compound can be applied to the virus in a number of ways, including direct contact with the virus, contacting cells and then adding the virus, or through cell contact with a viral protein and then adding 1CNP .

Mode of Action

1CNP interacts with its targets, the viruses, in several ways. It can be applied directly to the virus, or it can be added to cells that have been in contact with the virus . It can also be added after a cell has been in contact with a viral protein . This flexibility in application methods allows for a variety of experimental setups in molecular biology research.

Biochemical Pathways

It has been shown to suppress the expression of human chorionic gonadotropin, which may affect its use in milking cows

Pharmacokinetics

It is known that 1cnp can be cytotoxic at high concentrations, and this toxicity can be increased when it is pegylated . This suggests that the bioavailability of 1CNP could be influenced by its concentration and the presence of other compounds.

Result of Action

The primary result of 1CNP’s action is the production of recombinant viruses . These viruses are used as tools in molecular biology research. Additionally, 1CNP has been shown to be cytotoxic at high concentrations, making it potentially useful in cancer treatments .

Action Environment

The action, efficacy, and stability of 1CNP can be influenced by various environmental factors. For example, the temperature at which 1CNP is stored can affect its stability . Furthermore, the presence of other compounds, such as pegylation agents, can increase the cytotoxicity of 1CNP . More research is needed to fully understand how environmental factors influence the action of 1CNP.

Safety and Hazards

1CNP is cytotoxic at high concentrations, so proper handling precautions are essential. Researchers should follow safety guidelines and wear appropriate protective equipment when working with this compound. Additionally, its use in milking cows may affect milk quality due to its impact on hCG expression .

Future Directions

Future research could explore 1CNP’s applications beyond recombinant virus production. Investigating its effects on other biological processes, optimizing its pharmacokinetics, and exploring potential therapeutic uses are promising areas for further study .

: Biosynth: FC66913 - 1-(2-Chloro-5-nitrophenyl)acetone : PubChem: 2’-Chloro-5’-nitroacetophenone : Chemsrc: 1-(2-Chloro-5-nitrophenyl)ethanone : PubChem: this compound

Biochemical Analysis

Biochemical Properties

1-(2-Chloro-5-nitrophenyl)acetone plays a crucial role in biochemical reactions, particularly in the production of recombinant viruses. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to suppress the expression of human chorionic gonadotropin, a hormone involved in pregnancy. This suppression is achieved through interactions with specific enzymes that regulate gene expression. Additionally, this compound can be pegylated to enhance its cytotoxicity, making it useful in cancer treatments .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to be cytotoxic at high concentrations, leading to cell death. This cytotoxicity can be increased when the compound is pegylated, which enhances its ability to target and kill cancer cells. Additionally, this compound can affect the expression of specific genes involved in cellular metabolism, leading to changes in metabolic pathways and cellular function .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, inhibiting their activity and leading to changes in cellular processes. For example, it can inhibit enzymes involved in the synthesis of human chorionic gonadotropin, leading to decreased expression of this hormone. Additionally, this compound can activate certain signaling pathways, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its effectiveness. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at high doses, it can be highly cytotoxic. Threshold effects have been observed, where a certain dosage level is required to achieve significant changes in cellular processes. Additionally, high doses of this compound can lead to toxic or adverse effects, including cell death and tissue damage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular function. For example, it can inhibit enzymes involved in the synthesis of specific metabolites, leading to decreased levels of these metabolites and alterations in metabolic pathways. Additionally, this compound can interact with cofactors that regulate enzyme activity, further influencing metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments. For example, this compound can bind to transport proteins that facilitate its movement across cellular membranes, leading to its accumulation in specific tissues. Additionally, the compound’s distribution can be affected by its interactions with binding proteins that regulate its localization within cells .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may be directed to the nucleus, where it can interact with enzymes involved in gene expression. Additionally, this compound can be localized to the cytoplasm, where it can affect cellular metabolism and signaling pathways. These localization patterns are important for the compound’s activity and function within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloro-5-nitrophenyl)acetone can be synthesized through several methods. One common approach involves the nitration of 2-chloroacetophenone, followed by the introduction of the acetone group. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the phenyl ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-5-nitrophenyl)acetone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions, especially when activated by the electron-withdrawing nitro group.

    Oxidation: The acetone moiety can undergo oxidation to form carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 1-(2-Chloro-5-aminophenyl)acetone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding carboxylic acids.

Comparison with Similar Compounds

  • 1-(2-Chloro-4-nitrophenyl)acetone
  • 1-(2-Chloro-3-nitrophenyl)acetone
  • 1-(2-Bromo-5-nitrophenyl)acetone

Uniqueness: 1-(2-Chloro-5-nitrophenyl)acetone is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring, which influences its reactivity and interactions. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

1-(2-chloro-5-nitrophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c1-6(12)4-7-5-8(11(13)14)2-3-9(7)10/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDVRMUSPZTKEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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